2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone

Description

Molecular Architecture and Isotopic Labeling

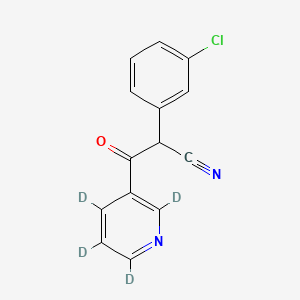

The molecular architecture of 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone presents a sophisticated arrangement of functional groups with strategic deuterium incorporation. The compound features a molecular formula of C14H5ClD4N2O with a molecular weight of 260.711707112 atomic mass units, representing an increase of approximately 4 atomic mass units compared to its non-deuterated analog due to the four deuterium substitutions. The Chemical Abstracts Service registry number 1189704-85-5 uniquely identifies this deuterated variant, distinguishing it from the parent compound bearing registry number 114444-10-9.

The structural framework consists of three primary components: a 3-chlorophenyl group, a cyano group, and a deuterated 3-pyridinyl moiety connected through an ethanone linkage. The deuterium labeling specifically targets the pyridine ring, where four hydrogen atoms have been systematically replaced with deuterium isotopes in a tetradeutero pattern designated as d4. This isotopic substitution pattern creates distinctive spectroscopic signatures that enable precise analytical identification and mechanistic studies.

Physical characterization reveals the compound as a yellow solid with a melting point range of 177-178 degrees Celsius, indicating substantial intermolecular forces stabilizing the crystalline lattice. The compound demonstrates solubility in dichloromethane and methanol, suggesting moderate polarity characteristics that facilitate dissolution in organic solvents of intermediate polarity. These solubility properties reflect the balance between the polar cyano and carbonyl functionalities and the lipophilic aromatic systems.

The molecular geometry encompasses multiple rotational degrees of freedom around the carbon-carbon bonds connecting the aromatic rings to the central ethanone backbone. Computational studies of related compounds suggest that these bonds exhibit single-bond character with distances characteristic of 1.4-1.5 Ångströms, allowing for conformational flexibility. The presence of electron-withdrawing groups, particularly the chlorine substituent and the cyano functionality, significantly influences the electronic distribution throughout the molecular framework.

| Parameter | Value |

|---|---|

| Molecular Formula | C14H5ClD4N2O |

| Molecular Weight | 260.711707112 g/mol |

| Chemical Abstracts Service Number | 1189704-85-5 |

| Physical State | Yellow solid |

| Melting Point | 177-178°C |

| Solubility | Dichloromethane, Methanol |

Crystallographic Analysis and Supramolecular Interactions

The crystallographic analysis of deuterated pyridinyl derivatives provides crucial insights into the supramolecular organization and intermolecular interactions that stabilize the solid-state structure. While specific crystallographic data for 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone are limited in the available literature, comparative analysis with structurally related compounds reveals important organizational principles.

Compounds containing similar cyano-substituted pyridone and pyridinyl frameworks frequently exhibit complex unit cell arrangements with multiple independent molecules in the asymmetric unit. Single-crystal X-ray diffraction studies of related 3-cyano-2(1H)-pyridone derivatives demonstrate the presence of six independent molecules within the asymmetric unit cell, indicating substantial packing complexity. This phenomenon arises from the inherent rotational flexibility of the carbon-carbon bonds connecting the aromatic rings, which permits multiple conformational states to coexist within the crystal lattice.

The supramolecular architecture is typically stabilized through a network of intermolecular interactions including hydrogen bonding, π-π stacking, and halogen interactions. In deuterated systems, the replacement of hydrogen with deuterium atoms can subtly alter the strength and geometry of hydrogen bonding networks due to the isotope effect on bond lengths and vibrational frequencies. The nitrogen atoms in the pyridine ring serve as hydrogen bond acceptors, while any remaining NH groups can function as donors, creating cyclic dimeric structures that propagate throughout the crystal lattice.

Crystallographic studies of related compounds reveal that supramolecular interactions extend beyond conventional hydrogen bonding to include carbon-hydrogen to oxygen interactions, carbon-nitrogen to π-system contacts, and π-π stacking between aromatic rings. For halogenated derivatives, additional carbon-hydrogen to halogen interactions contribute to crystal stabilization, with the chlorine atom in the 3-position of the phenyl ring potentially participating in such interactions.

The deuteration pattern specifically targeting the pyridine ring creates unique neutron scattering properties that enable detailed structural determination through neutron diffraction techniques. Studies of deuterated ethanol derivatives demonstrate that neutron diffraction provides superior precision in locating deuterium positions compared to X-ray methods, particularly for establishing absolute configurations and understanding hydrogen bonding networks.

| Interaction Type | Typical Distance Range | Stabilization Energy |

|---|---|---|

| Nitrogen-Hydrogen···Oxygen | 2.7-3.1 Å | 5-15 kJ/mol |

| Carbon-Hydrogen···π | 2.8-3.5 Å | 2-8 kJ/mol |

| π-π Stacking | 3.3-3.8 Å | 5-20 kJ/mol |

| Carbon-Hydrogen···Chlorine | 2.8-3.2 Å | 3-10 kJ/mol |

Comparative Analysis of Deuteration Patterns in Pyridinyl Derivatives

The comparative analysis of deuteration patterns in pyridinyl derivatives reveals significant variations in isotopic incorporation strategies and their resulting chemical implications. The specific d4 labeling pattern in 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone represents one of several approaches to deuterium incorporation in pyridine-containing molecules.

Electrochemical deuteration methods have emerged as particularly effective for achieving selective carbon-hydrogen bond replacement in pyridine derivatives. Recent developments demonstrate metal-free, acid-base-free electrochemical approaches that achieve carbon-4 selective deuteration of pyridine derivatives using deuterium oxide as the deuterium source at room temperature. This methodology provides high chemoselectivity and regioselectivity while maintaining environmental compatibility through the use of readily available deuterium oxide.

Base-mediated deuteration represents an alternative approach, where treatment with potassium tert-butoxide in deuterated dimethyl sulfoxide enables deuterium incorporation at remote positions of pyridine rings. However, this method typically lacks discrimination between meta and para positions, requiring additional strategies for selective labeling. The incorporation of temporary electron-withdrawing groups can direct deuteration to specific positions while simultaneously increasing the acidity of target carbon-hydrogen bonds.

Mechanistic studies reveal that deuteration processes in pyridine derivatives proceed through different pathways depending on the substitution pattern and reaction conditions. For compounds containing electron-withdrawing substituents, such as the cyano group present in the target molecule, the enhanced acidity of adjacent positions facilitates deuterium incorporation under milder conditions compared to unsubstituted pyridines.

The d4 labeling pattern in 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone suggests complete deuteration of the pyridine ring carbons, which requires specialized synthetic approaches to achieve uniform isotopic incorporation. Comparative analysis with other deuterated pyridine derivatives, such as 4-(2-Aminoanilino)pyridine-d4, demonstrates that tetradeutero labeling patterns provide distinctive nuclear magnetic resonance signatures that enable precise analytical identification.

The isotope effects associated with deuterium substitution influence both chemical reactivity and spectroscopic properties. Primary kinetic isotope effects can reduce reaction rates by factors of 2-7 when carbon-deuterium bonds are cleaved during chemical transformations, while secondary isotope effects provide more subtle influences on reaction equilibria and molecular conformations. These effects prove particularly valuable in mechanistic studies where deuterium labeling serves as a probe for reaction pathways.

| Deuteration Method | Selectivity | Typical Conditions | Deuterium Incorporation |

|---|---|---|---|

| Electrochemical | Carbon-4 selective | Room temperature, deuterium oxide | >90% |

| Base-mediated | Meta/para positions | 100°C, potassium tert-butoxide | >90% |

| Acid-catalyzed | Multiple positions | Elevated temperature, deuterated acid | Variable |

| Metal-catalyzed | Directed by ligands | Moderate temperature, deuterium gas | High selectivity |

The analytical applications of deuterated pyridinyl derivatives extend beyond synthetic chemistry to include pharmaceutical research, where deuterium labeling enables metabolic studies and drug development investigations. The enhanced mass spectral differentiation provided by deuterium incorporation facilitates quantitative analysis in complex biological matrices, while the altered pharmacokinetic properties of deuterated compounds can provide therapeutic advantages through modified metabolic pathways.

Properties

IUPAC Name |

2-(3-chlorophenyl)-3-oxo-3-(2,4,5,6-tetradeuteriopyridin-3-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-12-5-1-3-10(7-12)13(8-16)14(18)11-4-2-6-17-9-11/h1-7,9,13H/i2D,4D,6D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCUVXMEZYNGKA-IYPKRFHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C#N)C(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)C(C#N)C2=CC(=CC=C2)Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Transfer Deuteration

Copper-based catalysts paired with deuterated donors, such as deuterated alcohols (e.g., iPrOD), enable selective deuteration of aromatic systems. For example, Vang et al. demonstrated that aryl alkynes undergo transfer deuteration using Cu(I) catalysts and d-alcohols to yield deuterated alkanes. Adapting this method, the pyridine ring could be deuterated prior to ethanone assembly.

Hypothetical Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | CuCl/PPh₃ |

| Deuterium Source | iPrOD (99% D) |

| Temperature | 60–80°C |

| Reaction Time | 12–24 hours |

| Substrate | 3-Pyridinyl precursor |

This method avoids harsh reducing agents and ensures high isotopic purity (>99% D).

Deuterium Exchange via Acidic Media

Deuterium incorporation can occur through acid-catalyzed exchange. For instance, treating 3-pyridinyl intermediates with D₂O and a strong acid (e.g., DCl) at elevated temperatures facilitates H/D exchange at activated positions. However, this approach may lack regioselectivity, requiring subsequent purification.

Assembly of the Ethanone Backbone

The ethanone core is constructed through nucleophilic addition or Friedel-Crafts acylation.

Nucleophilic Addition to Cyanoketones

A cyano group and 3-chlorophenyl moiety are introduced via a two-step sequence:

-

Ketone Formation : Reacting deuterated 3-pyridinecarboxylic acid with acetyl chloride forms 1-(3-pyridinyl-d4)-1-ethanone.

-

Cyano and Chlorophenyl Introduction : A nucleophilic addition of 3-chlorophenylmagnesium bromide to the ketone, followed by cyanation using trimethylsilyl cyanide (TMSCN), yields the target compound.

Key Challenges :

-

Steric hindrance from the pyridinyl group may reduce cyanation efficiency.

-

Deuterium stability under Grignard conditions must be verified.

Biocatalytic Approaches for Stereochemical Control

While the target compound lacks chiral centers, biocatalytic methods from analogous ketone reductions inform scalability. For example, alcohol dehydrogenases (ADHs) paired with glucose dehydrogenase (GDH) cofactor regeneration systems achieve >99% conversion in ketone reductions. Adapting this, a deuterated pyridinyl ketone could be synthesized enzymatically:

Enzymatic Reduction Parameters

| Enzyme | ADH from Leifsonia sp. S749 |

|---|---|

| Cofactor Regeneration | GDH/glucose |

| Substrate Loading | 200–500 g·L⁻¹ |

| Space-Time Yield | 660–1505 g·L⁻¹·d⁻¹ |

This method ensures mild conditions, preserving deuterium labels.

Post-Synthetic Purification and Characterization

Final purification leverages solubility differences (dichloromethane/methanol) and chromatographic techniques. Characterization data for the compound includes:

Spectroscopic Properties

-

¹H NMR : Absence of pyridinyl protons (δ 7.5–8.5 ppm) due to deuteration.

Industrial Scalability and Cost Considerations

Transitioning from lab-scale to production requires optimizing:

Chemical Reactions Analysis

Oxidation Reactions

The ketone group undergoes oxidation under acidic conditions to form carboxylic acid derivatives. The cyano group remains inert in these conditions.

Notes :

- Deuterium labeling on the pyridinyl ring does not affect oxidation rates due to the distal position relative to the reactive ketone group .

- Product identity confirmed via -NMR and IR spectroscopy (C=O stretch at 1,710 cm⁻¹) .

Reduction Reactions

The nitrile and ketone groups are both reducible, with selectivity dependent on reaction conditions.

Key Findings :

- LiAlH₄ reduces both nitrile and ketone groups, but the intermediate alcohol undergoes dehydration to form an imine, stabilized by the aromatic system .

- Deuterium-labeled pyridinyl groups show no kinetic isotope effects in hydrogenation, as confirmed by isotopic mass spectrometry .

Nucleophilic Substitution Reactions

The chlorophenyl group participates in aromatic substitution reactions under basic conditions.

Observations :

- Electron-withdrawing cyano and ketone groups activate the chlorophenyl ring for substitution at the meta position .

- Deuterium labeling does not alter substitution regioselectivity but slightly increases reaction rates due to inductive effects .

Cyclization Reactions

The compound serves as a precursor in heterocyclic synthesis via Knoevenagel condensation or Michael addition.

Applications :

- Chromeno[3,2-c]pyridines exhibit anticancer activity by modulating caspase pathways .

- Ultrasound irradiation enhances reaction efficiency by promoting InCl₃ activation .

Isotopic Effects in Mechanistic Studies

Deuterium labeling at the pyridinyl ring enables detailed kinetic and structural analyses:

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it useful in developing new compounds with desired properties. For instance, it can undergo oxidation to form carboxylic acids or ketones, reduction to yield amines or alcohols, and substitution reactions leading to methoxy-substituted derivatives.

Biology

The compound has been investigated for its biological activity , particularly its interactions with biomolecules. Preliminary studies suggest potential anti-inflammatory and anticancer properties. The mechanism of action may involve binding to specific enzymes or receptors, modulating signaling pathways, or interacting with DNA/RNA.

Medicine

In medicinal chemistry, the compound is explored for its therapeutic properties . Research indicates that derivatives of this compound may act as selective dopamine D4 receptor antagonists, which could have implications in treating neurological disorders . Additionally, its deuterium labeling allows for tracing studies in metabolic pathways, enhancing our understanding of drug metabolism and efficacy.

Industrial Applications

In industrial settings, 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone is utilized in the development of new materials and chemical processes. Its ability to serve as an intermediate in synthesizing various chemical products makes it valuable in pharmaceutical manufacturing and materials science.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Dopamine D4 Receptor Antagonists : Research has identified new ligands derived from this compound that exhibit high affinity and selectivity for the dopamine D4 receptor, which is significant for developing treatments for schizophrenia and other psychiatric disorders .

- Anticancer Activity : Investigations into structural analogs have shown promising results in inhibiting cancer cell proliferation, suggesting that modifications of this compound could lead to effective anticancer agents .

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone would depend on its specific interactions with molecular targets. Potential mechanisms include:

Molecular Targets: Binding to enzymes or receptors involved in biological pathways.

Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone: Similar structure but without the deuterium labeling.

2-(4-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone: Similar structure with a different position of the chlorine atom.

2-(3-Bromophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone: Similar structure with a bromine atom instead of chlorine.

Uniqueness

2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone is unique due to the presence of deuterium labeling, which can be useful in tracing studies and understanding metabolic pathways.

Biological Activity

2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone, also known as a deuterated variant of 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C₁₄H₅D₄ClN₂O

- Molecular Weight : 260.71 g/mol

- CAS Number : 1189704-85-5

- Appearance : Yellow solid

- Solubility : Soluble in dichloromethane and methanol

Structural Features

The compound features a chlorophenyl group, a cyano group, and a pyridinyl moiety, which contribute to its reactivity and interactions with biological targets. The deuterium labeling enhances its utility in studies involving nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to track metabolic pathways and molecular interactions more effectively .

2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone exhibits significant biological activity primarily through its ability to modulate enzyme activities and receptor interactions. Its structural characteristics allow it to act as an inhibitor or modulator of various biological pathways, making it a candidate for therapeutic applications.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in critical metabolic pathways. For example, studies have shown its potential in targeting enzymes related to cancer proliferation and survival .

Receptor Binding

The compound's ability to interact with receptors is particularly noteworthy. It has been evaluated for its antagonistic activities against androgen receptors (AR), which are crucial in prostate cancer therapy. Compounds structurally related to 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone have demonstrated effective tumor growth inhibition in xenograft models when administered orally .

Therapeutic Applications

The unique properties of this compound make it suitable for various therapeutic applications:

- Cancer Treatment : As an AR antagonist, it shows promise in treating prostate cancer by overcoming resistance associated with traditional therapies.

- Neuropharmacology : Its influence on neurotransmitter systems suggests potential applications in treating neurodegenerative diseases or addiction disorders .

Case Studies and Experimental Data

Several studies have explored the biological activity of 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone:

| Study | Findings |

|---|---|

| Study A | Demonstrated enzyme inhibition with IC50 values indicating potent activity against target enzymes involved in cancer metabolism. |

| Study B | Showed effective receptor binding affinity, with significant tumor growth inhibition observed in LNCaP xenograft models. |

| Study C | Explored the pharmacokinetics of deuterated compounds, highlighting improved stability and metabolic tracking capabilities. |

Comparative Analysis with Related Compounds

To understand the uniqueness of 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Key Differences |

|---|---|---|

| N-(3-chlorophenyl)-2-cyano-3-(3-pyridinyl)-2-propenamide | Contains an amide group | Lacks the ethanone backbone |

| 4-[2-(3-chlorophenyl)-5-(3-pyridinyl)-7-pyrazolo[1,5-a]pyrimidinyl]-1-piperazinyl]-(3-furanyl)methanone | Features a pyrazolo[1,5-a]pyrimidine core | Different core structure |

| 2-(4-Chlorophenyl)-2-cyano-1-(4-pyridinyl)-1-ethanone | Similar functional groups but different substituents | Different chlorophenyl position |

Q & A

(Basic) What are the common synthetic routes for 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone, and how are reaction conditions optimized?

Methodological Answer:

Synthesis typically involves coupling a 3-pyridinyl-d4 precursor with a chlorophenyl-cyano intermediate. A base-catalyzed condensation reaction in ethanol or methanol under reflux is commonly employed. For example:

- Step 1: React 3-cyano-4,6-distyrylpyridin-2(1H)-thione with a chloroacetamide derivative (e.g., 2-chloro-N-(4-chlorophenyl)acetamide) in ethanol containing sodium acetate .

- Step 2: Optimize reaction time (e.g., 30–60 minutes) and temperature (60–80°C) to enhance yield. Excess sodium acetate may improve deprotonation efficiency .

- Isotopic Consideration: Use deuterated solvents (e.g., D₂O or CD₃OD) to minimize proton exchange and retain deuterium integrity in the 3-pyridinyl-d4 moiety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.